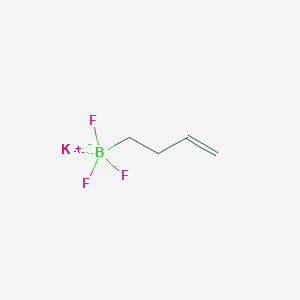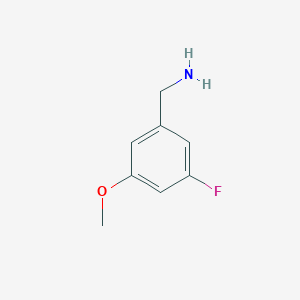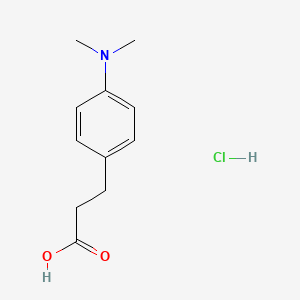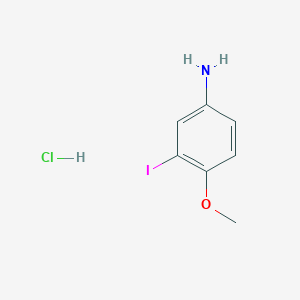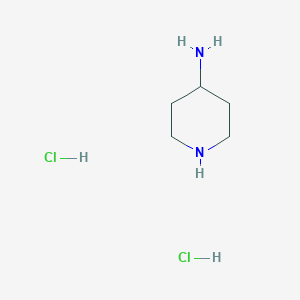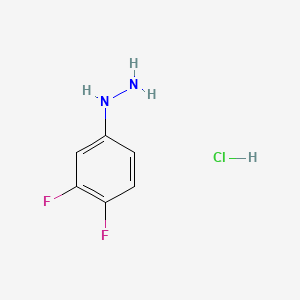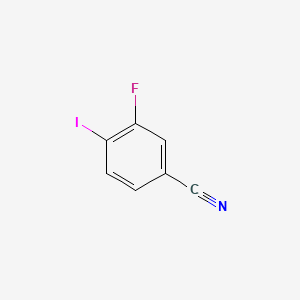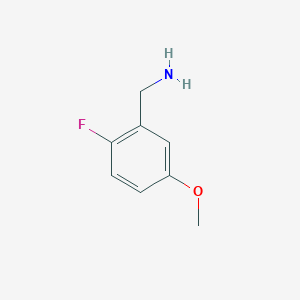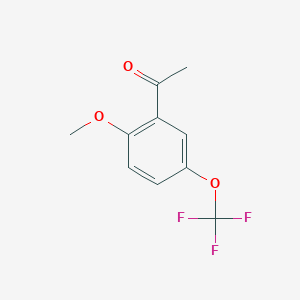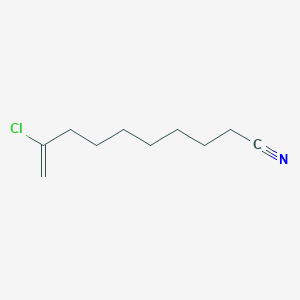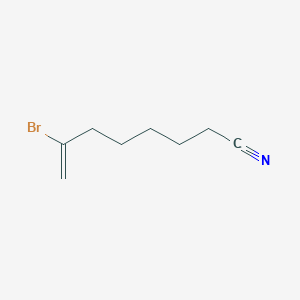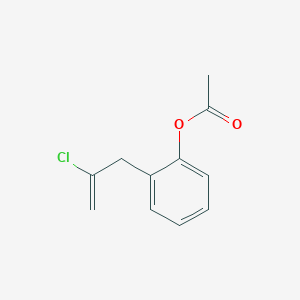
3-(2-Acetoxyphenyl)-2-chloro-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Acetoxyphenyl)-2-chloro-1-propene, also known as ACP, is a compound that falls under the category of chalcones. It has a CAS Number of 890097-70-8 and a molecular weight of 210.66 .
Molecular Structure Analysis
The molecular structure of 3-(2-Acetoxyphenyl)-2-chloro-1-propene can be represented by the linear formula C11H11ClO2 . The InChI code for this compound is 1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Acetoxyphenyl)-2-chloro-1-propene include a molecular weight of 210.66 and a molecular formula of C11H11ClO2 .Applications De Recherche Scientifique
Precursor in Chemical Synthesis
3-(2-Acetoxyphenyl)-2-chloro-1-propene serves as a convenient precursor in chemical syntheses. For instance, it is used in the one-pot preparation of 1,2-diacetoxy-2-propene, which is further utilized to synthesize 1-acetoxy-3-chloro-2-propanone (Sakai Kunikazu & K. Kondo, 1990).
Catalysis in Polymerization
This compound plays a role in the field of polymer science. For example, its derivatives are used in the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT), a process critical for the advancement of polymer materials in electronic and photonic devices (H. Bronstein & C. Luscombe, 2009).
Intermediate in Organic Syntheses
It serves as an intermediate in various organic synthesis processes. For instance, 3-Chloro-2-(chloromethyl)-1-propene, a related compound, is used as an intermediate for producing pentaerythrityl tetrachloride and trichlorohydrin (K. M. Lynch & W. Dailey, 2003).
Oxidation Reactions
In oxidation reactions, phenyl-substituted propenals and propen-1-ones are obtained from phenyl-substituted allenes treated with specific oxidizing agents, demonstrating its versatility in creating various chemical structures (R. Moriarty et al., 1992).
Biocatalytic Asymmetric Reduction
It is used in the biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol, an important intermediate for synthesizing depression treatment drugs (Huang Yu-me, 2015).
Mechanism-based Inhibition Studies
The compound plays a role in the study of enzyme inhibitors. For example, its derivative was studied as a mechanism-based inhibitor of dopamine beta-hydroxylase, an enzyme in the adrenal medulla (G. Colombo et al., 1984).
Propriétés
IUPAC Name |
[2-(2-chloroprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCVVDCKLOWOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641187 |
Source


|
| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetoxyphenyl)-2-chloro-1-propene | |
CAS RN |
890097-70-8 |
Source


|
| Record name | Phenol, 2-(2-chloro-2-propen-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)


